![molecular formula C11H14FNO2 B2926822 [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol CAS No. 1296310-49-0](/img/structure/B2926822.png)
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent .Molecular Structure Analysis
The molecular formula of “this compound” is C11H14FNO2 .Chemical Reactions Analysis
The compound “this compound” can be synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 211.24 . The exact physical properties such as boiling point, melting point, etc., are not available in the searched resources.Aplicaciones Científicas De Investigación
Fluorophores in Molecular Imaging
Research on fluorophores, including those with structural modifications similar to [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, has implications for in vivo cancer diagnosis. Optical imaging with fluorophores enables real-time cancer detection, leveraging relatively inexpensive and portable equipment. Despite potential toxicity, the literature suggests that the amounts used in molecular imaging are typically lower than toxic doses. The safety and efficacy of these compounds for patient administration have been emphasized, particularly for FDA-approved compounds like indocyanine green and fluorescein, though information on many non-approved fluorophores remains limited (Alford et al., 2009).
Methanol in Chemical Synthesis and Biofuel Production
Methanol, a key substance in various synthesis processes, including those potentially involving this compound, is crucial for hydrogen production from methanol thermochemical conversion. This process is fundamental for developing a hydrogen-methanol economy, highlighting the importance of catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).
Phosphonic Acid in Chemical Applications
The synthesis and applications of phosphonic acid derivatives, which may include compounds structurally related to this compound, cover a wide range of research fields. These applications include drug development, the design of supramolecular materials, and the functionalization of surfaces. Phosphonic acids' bioactive properties and their role in medical imaging and as phosphoantigens are of particular interest, underscoring the versatility of these compounds in scientific research (Sevrain et al., 2017).
Methanol as a Chemical Marker in Electrical Engineering
In the context of electrical engineering and materials science, methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This highlights the broader applicability of methanol and related compounds in fields beyond traditional chemical synthesis, pointing towards interdisciplinary research opportunities (Jalbert et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is one of the four p38 MAPKs which play an important role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress leading to direct activation of transcription factors .
Mode of Action
It is known to interact with its target, mapk14 . This interaction could potentially lead to changes in the MAPK signal transduction pathway, affecting various cellular processes.
Biochemical Pathways
Given its target, it is likely to affect theMAPK signaling pathway . This pathway plays a crucial role in various cellular functions, including cell growth, differentiation, and response to stress.
Result of Action
Its interaction with mapk14 suggests it could influence cellular processes regulated by this kinase .
Propiedades
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-7,14H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHBFVMBFXUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
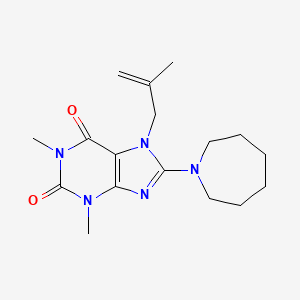
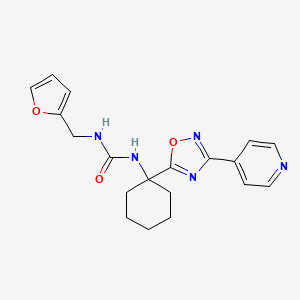
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)

![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)
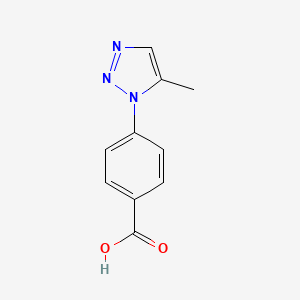
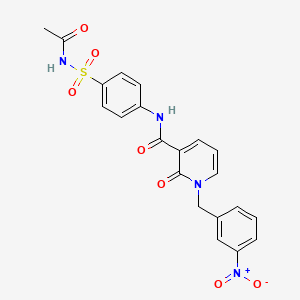
![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)
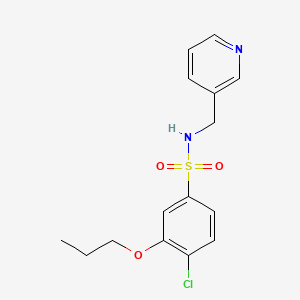
![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)
![3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2926758.png)
![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)
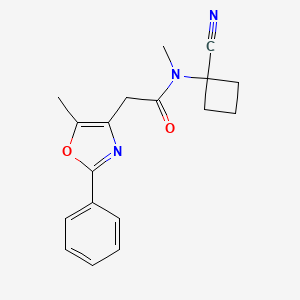
![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)
